![molecular formula C17H24N4O3 B2939281 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941108-74-3](/img/structure/B2939281.png)
1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant compounds and are the basic structure for several alkaloids and for DNA and RNA bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, which is a two-ring system consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The specific substitutions at the 1,7 positions with methyl groups and at the 3 position with an octyloxazolo group would add complexity to the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its purine structure and the specific substituents it carries. For example, the presence of the octyloxazolo group could potentially influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Coordination Chemistry and Material Science
Purine derivatives have been studied for their interactions with divalent metal cations, forming complexes with potential applications in coordination chemistry and material science. For instance, studies on 8-azaxanthinato salts of divalent metal aquacomplexes highlight the role of purine derivatives in generating well-defined hydrogen bond networks, which can lead to the formation of monodimensional and bidimensional superstructures. These findings could suggest potential uses of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the development of new materials with specific structural and bonding properties (Maldonado et al., 2009).
Pharmaceutical Research Anticancer and Antimicrobial Activities
Related purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. For example, triazino and triazolo[4,3-e]purine derivatives demonstrated considerable activity against various cancer cell lines, suggesting that compounds like 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be explored for their potential antineoplastic and antimicrobial properties (Ashour et al., 2012).
Psychotropic Drug Development
Purine derivatives have been investigated for their potential psychotropic activities, including anxiolytic and antidepressant effects, through interactions with serotonin and dopamine receptors. This indicates that 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be a candidate for the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Antiproliferative Agents Against Cancer
The synthesis of novel fused triazolo pyrrolo[2,1-f]purine derivatives and their evaluation as anti-proliferative agents against human cancer cell lines underscore the importance of purine derivatives in cancer research. These compounds exhibit strong activity against specific cancer cell lines, suggesting a pathway for the development of new anticancer drugs that could include the investigation of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (Sucharitha et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-5-6-7-8-9-10-20-15(22)13-14(19(3)17(20)23)18-16-21(13)11-12(2)24-16/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXWTDHYMUXKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

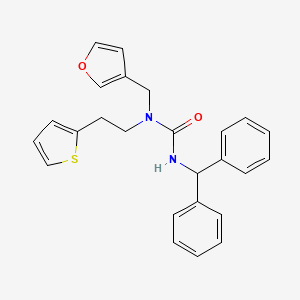
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
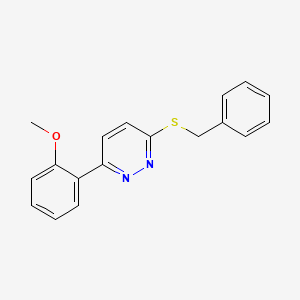
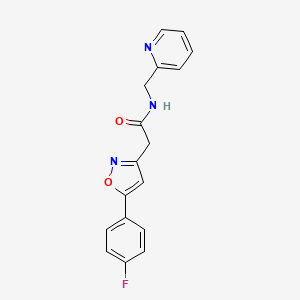

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
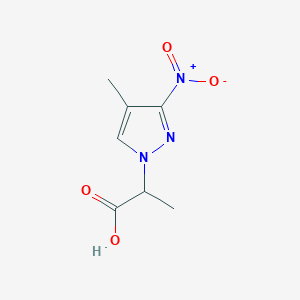
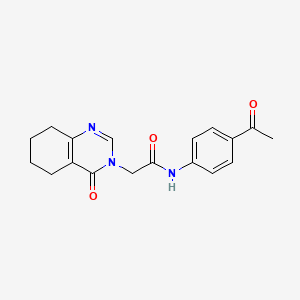
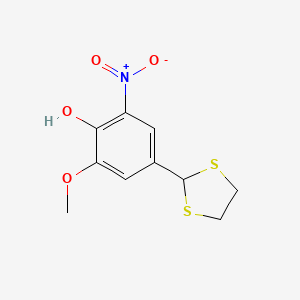

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)